2-Chloro-5-iodopyrimidine
Overview
Description
2-Chloro-5-iodopyrimidine is a halogenated pyrimidine derivative with the molecular formula C4H2ClIN2 and a molecular weight of 240.43 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It is known that halogenated pyrimidines, like 2-chloro-5-iodopyrimidine, are often used as building blocks in the synthesis of various bioactive compounds .
Mode of Action
It is known to be used as a reagent in the multi-step synthesis of various compounds . The halogen atoms in the molecule can participate in various reactions, such as coupling reactions, which can lead to the formation of new compounds .
Result of Action
As a building block in the synthesis of various bioactive compounds, its effects would largely depend on the specific compound it is incorporated into .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the iodination of 2-chloropyrimidine using iodine and a suitable oxidizing agent . Another approach involves the chlorination of 5-iodopyrimidine using chlorine gas or other chlorinating agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to optimize reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-chloropyrimidine or 5-iodopyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium phosphate.
Reduction Reactions: Hydrogen gas with palladium on carbon or other reducing agents.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Coupled products with extended aromatic systems.
- Reduced derivatives with altered halogenation patterns .
Scientific Research Applications
2-Chloro-5-iodopyrimidine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
2-Chloro-5-iodopyridine: A halo-substituted pyridine used in similar synthetic applications.
2-Chloro-5-bromopyrimidine: Another halogenated pyrimidine with bromine instead of iodine, used in coupling reactions.
2-Chloro-5-fluoropyrimidine: A fluorinated derivative with applications in medicinal chemistry.
Uniqueness: 2-Chloro-5-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable diverse chemical transformations. Its dual halogenation makes it a versatile intermediate for synthesizing a wide range of compounds .
Properties
IUPAC Name |
2-chloro-5-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRCNZXKKTLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364898 | |
Record name | 2-chloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32779-38-7 | |
Record name | 2-chloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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